N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Kinase inhibitor design Structure-activity relationship JAK-STAT signaling

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034236-15-0) is a synthetic heterocyclic compound (C₁₅H₁₆N₄OS, MW 300.4 g/mol) that combines a benzothiazole-2-carboxamide core with a 1,5-dimethyl-1H-pyrazole moiety via an ethyl linker. It belongs to the broader chemical space of benzothiazole-pyrazole hybrids, a class actively investigated for kinase inhibition, particularly against JAK-family tyrosine kinases.

Molecular Formula C15H16N4OS
Molecular Weight 300.38
CAS No. 2034236-15-0
Cat. No. B2688746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS2034236-15-0
Molecular FormulaC15H16N4OS
Molecular Weight300.38
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H16N4OS/c1-10-9-11(18-19(10)2)7-8-16-14(20)15-17-12-5-3-4-6-13(12)21-15/h3-6,9H,7-8H2,1-2H3,(H,16,20)
InChIKeyZGTIPHBSHOGKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034236-15-0)


N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034236-15-0) is a synthetic heterocyclic compound (C₁₅H₁₆N₄OS, MW 300.4 g/mol) that combines a benzothiazole-2-carboxamide core with a 1,5-dimethyl-1H-pyrazole moiety via an ethyl linker. It belongs to the broader chemical space of benzothiazole-pyrazole hybrids, a class actively investigated for kinase inhibition, particularly against JAK-family tyrosine kinases [1]. However, publicly available peer-reviewed primary data for this exact compound remain sparse, and much of the accessible information originates from commercial supplier listings rather than primary research publications. Prospective users should verify all performance claims against the specific experimental system in which the compound will be deployed.

Why Benzothiazole-Pyrazole Hybrids Cannot Be Treated as Interchangeable: The Case of CAS 2034236-15-0


In the benzothiazole-2-carboxamide chemical series, even minor structural modifications—such as altering the pyrazole substitution pattern (1,5-dimethyl vs. 1,3-dimethyl), changing the linker length (ethyl vs. methyl or direct attachment), or repositioning the carboxamide connectivity—can produce profound shifts in target selectivity, cellular potency, and pharmacokinetic behavior [1]. Class-level data demonstrate that closely related benzothiazole-dimethylpyrazole analogs exhibit distinct anticonvulsant ED₅₀ values, protective indices, and neurotoxicity profiles, meaning that one derivative cannot be assumed to recapitulate the biological performance of another [1]. For CAS 2034236-15-0 specifically, the ethyl spacer between the pyrazole 3-position and the carboxamide nitrogen creates a unique conformational landscape that distinguishes it from direct-linked pyrazole-benzothiazole analogs. Procurement decisions based solely on scaffold similarity without compound-specific verification therefore carry a high risk of selecting an analog with divergent activity.

Quantitative Differentiation Evidence for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034236-15-0)


Structural Differentiation: Ethyl-Linker Geometry Versus Direct-Linked Benzothiazole-Pyrazole Analogs

CAS 2034236-15-0 incorporates an ethyl spacer between the pyrazole 3-position and the benzothiazole-2-carboxamide nitrogen. This contrasts with the majority of published benzothiazole-dimethylpyrazole analogs, which feature direct pyrazole-to-benzothiazole attachment without an intervening linker [1]. The ethyl linker introduces two additional rotatable bonds and extends the pharmacophore by approximately 2.5 Å, altering both the conformational ensemble accessible to the molecule and the spatial relationship between the pyrazole methyl groups and the carboxamide hydrogen-bonding network. In class-level SAR studies of related benzothiazole-pyrazole series, linker length and attachment point have been shown to be critical determinants of biological activity, with ED₅₀ values varying by more than 2-fold between regioisomers [1].

Kinase inhibitor design Structure-activity relationship JAK-STAT signaling

Regioisomeric Differentiation: 1,5-Dimethylpyrazole Substitution Versus Alternative Pyrazole Methylation Patterns

The target compound carries methyl substituents at the 1- and 5-positions of the pyrazole ring. This 1,5-dimethyl substitution pattern is distinct from the 3,5-dimethyl pattern found in the benzothiazole-dimethylpyrazole series reported by Liu et al. (2019) [1]. In that series, the 3,5-dimethyl arrangement contributed to varying anticonvulsant ED₅₀ values (e.g., compound 6g: ED₅₀ = 160.4 mg/kg, PI = 2.74) and differential neurotoxicity profiles [1]. The 1,5-dimethyl regioisomer in CAS 2034236-15-0 repositions the pyrazole methyl group from the 3-position to the 1-position (N-methyl), altering both steric and electronic properties at the pyrazole ring. In pyrazole-based kinase inhibitors, the position of N- vs. C-methylation has been documented to affect hinge-region binding interactions and selectivity across the JAK family.

Regioisomer selectivity Pyrazole SAR Kinase inhibitor design

Class-Level Safety Margin Differentiation: Protective Index Trends in Benzothiazole-Dimethylpyrazole Hybrids

In the benzothiazole-dimethylpyrazole series evaluated by Liu et al. (2019), compounds with favorable anticonvulsant activity demonstrated protective index (PI = TD₅₀/ED₅₀) values as high as 2.74, with all synthetic compounds exhibiting lower neurotoxicity than reference standards in the rotarod test [1]. The lead compound 6g achieved an ED₅₀ of 160.4 mg/kg in the maximal electroshock (MES) model with a PI of 2.74, while also demonstrating activity in the pentylenetetrazol (PTZ)-induced seizure model, suggesting GABAergic mechanism involvement [1]. While these data pertain to a structurally distinct analog (direct-linked, 3,5-dimethylpyrazole with a 2-fluorobenzyloxy substituent) rather than CAS 2034236-15-0 itself, they establish a class-level benchmark: benzothiazole-dimethylpyrazole hybrids can achieve measurable therapeutic windows in CNS indications. Whether the ethyl-linked, 1,5-dimethyl substitution pattern in CAS 2034236-15-0 confers an improved or diminished safety margin relative to compound 6g (PI = 2.74) has not been reported in accessible primary literature.

Protective index Neurotoxicity Safety margin Anticonvulsant screening

Research Application Scenarios for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034236-15-0) Based on Available Evidence


Kinase Inhibitor Screening Libraries Requiring Ethyl-Linker Benzothiazole-Pyrazole Topology

Research programs building focused kinase inhibitor libraries may specifically require the ethyl-linked benzothiazole-2-carboxamide topology represented by CAS 2034236-15-0. The ethyl spacer between the pyrazole and carboxamide moieties provides a distinct pharmacophoric geometry compared to the more commonly available direct-linked analogs described in the primary literature [1]. This compound is suitable for inclusion in diversity-oriented screening decks where linker-length variation is a deliberate SAR variable, particularly for targets in the JAK-STAT signaling pathway where benzothiazole-carboxamide scaffolds have demonstrated binding competence [1]. Users should note that compound-specific IC₅₀ or Kd data must be independently generated, as such data are not available from permitted primary sources at the time of this analysis.

Regioisomeric Probing of Pyrazole Methylation Effects on Target Engagement

The 1,5-dimethylpyrazole substitution pattern in CAS 2034236-15-0 is regioisomerically distinct from the 3,5-dimethyl pattern present in published benzothiazole-dimethylpyrazole analogs [1]. Research groups investigating the impact of N-methyl vs. C-methyl positioning on kinase selectivity or cellular activity can use this compound as a comparator to 3,5-dimethylpyrazole-containing analogs. The distinct electronic environment at the pyrazole ring (N1-methylation alters the pyrazole N2 lone-pair availability for hinge-region hydrogen bonding in kinases) makes this compound a valuable tool for probing the structural determinants of kinase isoform selectivity within the JAK family.

In Vitro Selectivity Profiling Against JAK Family Kinases

Benzothiazole-2-carboxamide derivatives containing pyrazole moieties have been implicated as JAK kinase inhibitors in patent and commercial literature [1]. CAS 2034236-15-0 may be evaluated in JAK1, JAK2, JAK3, and TYK2 biochemical or cellular assays to establish its isoform selectivity profile. Procurement for this purpose should be accompanied by a plan for de novo selectivity profiling, given the absence of publicly available head-to-head selectivity data for this specific compound. The compound's unique combination of an ethyl linker and 1,5-dimethylpyrazole substitution may confer a selectivity fingerprint that differs from closely related direct-linked or differently methylated analogs.

CNS-Penetrant Candidate Evaluation in Seizure Models (Exploratory)

The benzothiazole-dimethylpyrazole chemical class has demonstrated anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, with class-leading compounds achieving ED₅₀ values in the 100–300 mg/kg range and protective indices up to 2.74 [1]. CAS 2034236-15-0, as a structurally related analog with a distinct linker and substitution pattern, could be evaluated in these models to determine whether the ethyl-linked architecture improves or diminishes CNS activity and safety margins relative to the published series. Such exploratory studies would directly address the current evidence gap for this compound.

Quote Request

Request a Quote for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.